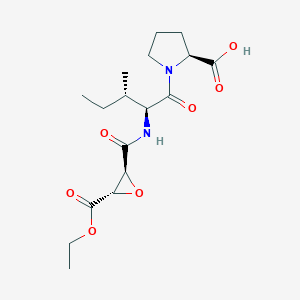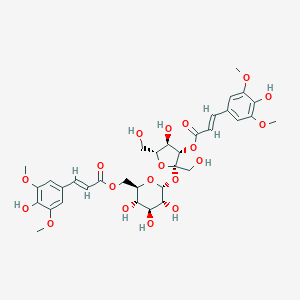
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline, also known as ECI, is a synthetic peptide that has gained attention in the scientific community due to its potential applications in various fields. ECI has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline involves the inhibition of proteasome activity, which leads to the accumulation of misfolded proteins and subsequent cell death. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity, leading to the accumulation of misfolded proteins and subsequent activation of the caspase cascade. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has also been shown to promote cell proliferation and differentiation by activating the ERK1/2 and AKT signaling pathways.
Biochemical and Physiological Effects
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to have both biochemical and physiological effects. Biochemically, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to inhibit proteasome activity, leading to the accumulation of misfolded proteins and subsequent cell death. Physiologically, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to induce apoptosis in cancer cells, promote cell proliferation and differentiation, and enhance wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in lab experiments is its specificity for proteasome inhibition. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a useful tool for studying the role of proteasome inhibition in various cellular processes. However, one of the limitations of using N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in lab experiments is its potential toxicity. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been shown to induce apoptosis in normal cells at high concentrations, making it important to use appropriate dosages in lab experiments.
Direcciones Futuras
For the study of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline include the development of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline-based drug delivery systems, the use of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in combination with other anti-cancer agents, and the use of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline in tissue engineering applications.
Métodos De Síntesis
The synthesis of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline involves a multi-step process that includes the use of solid-phase peptide synthesis (SPPS). The SPPS method involves the use of a resin-bound amino acid that is sequentially coupled with other amino acids to form a peptide chain. In the case of N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline, the isoleucine and proline residues are coupled to form the peptide chain, followed by the addition of the ethoxycarbonyloxirane-2-carbonyl group. The final product is then cleaved from the resin and purified using HPLC.
Aplicaciones Científicas De Investigación
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been studied for its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. In drug delivery, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline can be used as a carrier molecule to deliver drugs to specific cells or tissues. N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline has been used in tissue engineering to promote cell proliferation and differentiation.
Propiedades
Número CAS |
134447-97-5 |
|---|---|
Nombre del producto |
N-(3-Ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline |
Fórmula molecular |
C23H34F3NO5S |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S,3S)-2-[[(2S,3S)-3-ethoxycarbonyloxirane-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H26N2O7/c1-4-9(3)11(15(21)19-8-6-7-10(19)16(22)23)18-14(20)12-13(26-12)17(24)25-5-2/h9-13H,4-8H2,1-3H3,(H,18,20)(H,22,23)/t9-,10-,11-,12-,13-/m0/s1 |
Clave InChI |
RFNNDNGXWCBNGK-VLJOUNFMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2[C@H](O2)C(=O)OCC |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C2C(O2)C(=O)OCC |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C2C(O2)C(=O)OCC |
Sinónimos |
(S)-1-((S)-2-(((2S,3S)-3-ethoxycarbonyl-oxiranecarbonyl)-amino)-3-methyl-pentanoyl)-pyrrolidine-2-carboxylic acid CA 030 CA-030 EtO-(2S,3S)-tEps-Ile-Pro-OH N-(3-ethoxycarbonyloxirane-2-carbonyl)-isoleucyl-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)


![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

